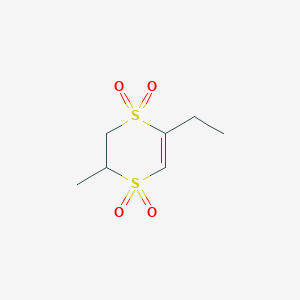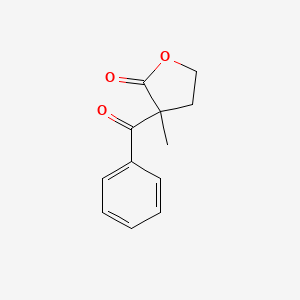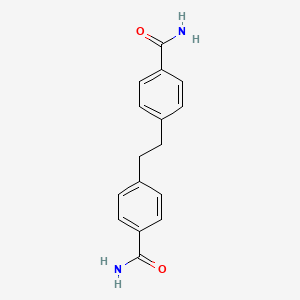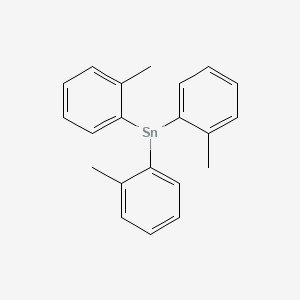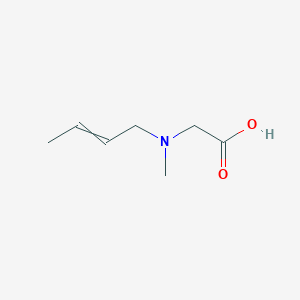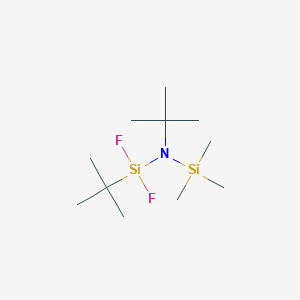
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of tert-butyl, difluoro, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine typically involves the reaction of tert-butylamine with difluorosilane and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction of tert-butylamine with difluorosilane: This step forms an intermediate compound.
Addition of trimethylsilyl chloride: This step completes the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The presence of difluoro and trimethylsilyl groups allows the compound to participate in unique chemical reactions, influencing pathways related to silicon chemistry. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-1,1,1-trifluoro-N-(trimethylsilyl)silanamine
- N-(tert-butyl)-N-(1-chloro-1,1-dimethylsilyl)amine
Uniqueness
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is unique due to the combination of tert-butyl, difluoro, and trimethylsilyl groups. This combination imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of difluoro groups enhances its reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
60253-78-3 |
|---|---|
Molecular Formula |
C11H27F2NSi2 |
Molecular Weight |
267.51 g/mol |
IUPAC Name |
N-[tert-butyl(difluoro)silyl]-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C11H27F2NSi2/c1-10(2,3)14(15(7,8)9)16(12,13)11(4,5)6/h1-9H3 |
InChI Key |
WPXFVVKSEIXDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N([Si](C)(C)C)[Si](C(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


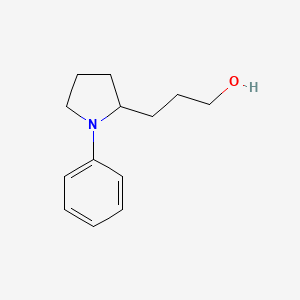
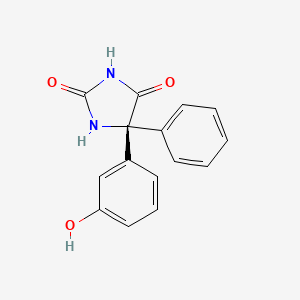
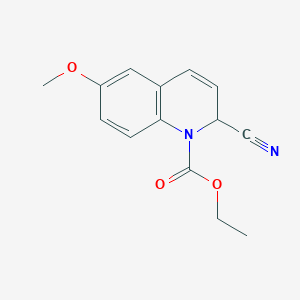

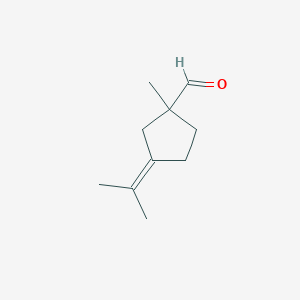
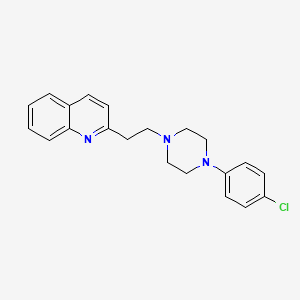
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
